Antimony triselenide

Catalog No.
S1502503
CAS No.
1315-05-5
M.F
Sb2Se3
M. Wt
480.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Antimony triselenide

CAS Number

1315-05-5

Product Name

Antimony triselenide

Molecular Formula

Sb2Se3

Molecular Weight

480.4 g/mol

InChI

InChI=1S/2Sb.3Se

InChI Key

GNZJTRGEKSBAAS-UHFFFAOYSA-N

SMILES

[Se].[Se].[Se].[Sb].[Sb]

Canonical SMILES

[Se].[Se].[Se].[Sb].[Sb]

Origin and Significance:

Antimony triselenide exists naturally as the mineral antimonselite []. This black, semiconducting material has gained significant interest in scientific research due to its unique properties, including its layered structure, potential for topological insulator behavior, and high thermoelectric efficiency [, ].


Molecular Structure Analysis

Key Features:

Sb₂Se₃ crystallizes in an orthorhombic crystal structure []. It possesses a layered arrangement where antimony atoms are sandwiched between selenium atoms. This layered structure allows for easy exfoliation, making it a promising candidate for 2D materials research [].

Notable Aspects:

The bonding within Sb₂Se₃ is considered to have a covalent character, contributing to its black color and semiconducting properties []. Additionally, the low-frequency dielectric constant (ε₀) of Sb₂Se₃ is remarkably high, suggesting potential applications in capacitor technology [].


Chemical Reactions Analysis

Synthesis:

Antimony triselenide crystals can be synthesized through various methods, including the flux zone technique, which offers high crystallinity and facilitates exfoliation for further research []. Here's a simplified representation of the reaction:

Sb (s) + 3 Se (s) → Sb₂Se₃ (s)

Decomposition:

Under high temperatures, Sb₂Se₃ can decompose back into its elemental constituents:

Sb₂Se₃ (s) → Sb (s) + 3 Se (g) ΔH° > 0 (endothermic)

Other Relevant Reactions:


Physical And Chemical Properties Analysis

  • Melting point: 611 °C []
  • Density: 5.81 g/cm³ []
  • Crystal structure: Orthorhombic, oP20, SpaceGroup = Pnma, No. 62 []
  • Molar mass: 480.4 g/mol []
  • Band gap: 1.18 eV (at room temperature) []
  • Solubility: Data on solubility is limited.
  • Stability: Sb₂Se₃ exhibits good environmental stability [].
  • Suitable bandgap: Sb₂Se₃ possesses a bandgap of approximately 1.1-1.2 eV []. This value is considered ideal for capturing a significant portion of the solar spectrum while balancing the need for high voltage output.
  • High light absorption coefficient: Sb₂Se₃ exhibits a remarkably high light absorption coefficient, exceeding 10⁵ cm⁻¹ for sunlight []. This translates to efficient absorption of incident light, maximizing the generation of electron-hole pairs necessary for electricity production.
  • Favorable crystal structure: Unlike traditional cubic absorbers, Sb₂Se₃ boasts a unique quasi-one-dimensional (Q1D) crystalline structure. This structure minimizes carrier recombination at grain boundaries, a significant efficiency-limiting factor in solar cells.

These combined properties make Sb₂Se₃ a compelling candidate for developing high-performance and cost-effective solar cells. Extensive research is ongoing to improve the efficiency and stability of Sb₂Se₃-based solar cells through various approaches, including:

  • Fabrication methods: Researchers are exploring diverse techniques for fabricating Sb₂Se₃ thin films, such as physical vapor deposition, chemical bath deposition, and hydrothermal methods. Optimizing these methods is crucial for achieving high-quality films with desirable properties for efficient solar energy conversion.
  • Interface engineering: Tailoring the interfaces between Sb₂Se₃ and other materials within the solar cell structure is crucial for facilitating charge carrier transport and minimizing recombination losses. Various strategies, such as incorporating dopants or employing specific buffer layers, are being explored to optimize these interfaces.
  • Stability enhancement: While Sb₂Se₃ exhibits good intrinsic stability, further improvements are necessary for long-term device operation. Research is ongoing to address potential degradation mechanisms, such as oxidation and photocorrosion, through strategies like surface passivation and compositional modifications.

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301+H331 (90.48%): Toxic if swallowed or if inhaled [Danger Acute toxicity, oral;
acute toxicity, inhalation];
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H331 (90.48%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Acute Toxic

Acute Toxic;Health Hazard;Environmental Hazard

Other CAS

1315-05-5

Wikipedia

Antimony triselenide

Dates

Modify: 2023-08-15

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